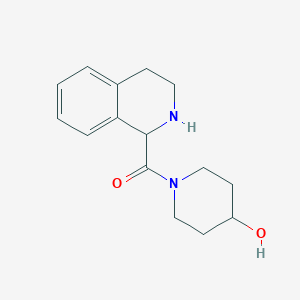![molecular formula C15H19NO4 B7588655 3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid, also known as HPPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of 3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of various biochemical pathways, such as the regulation of oxidative stress, inflammation, and apoptosis. 3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and cognition.
Biochemical and Physiological Effects
3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid has been shown to have various biochemical and physiological effects, such as the reduction of oxidative stress, the inhibition of inflammation, and the promotion of neurogenesis. It has also been shown to improve cognitive function and memory in animal models of neurodegenerative disorders.
実験室実験の利点と制限
3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid has several advantages for use in lab experiments, such as its high purity and stability, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
There are several future directions for research on 3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid, such as the optimization of its synthesis method, the investigation of its potential applications in other fields, such as cancer research, and the development of novel derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid and its potential therapeutic applications in the treatment of neurodegenerative disorders.
Conclusion
In conclusion, 3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid is a promising chemical compound that has potential applications in scientific research, particularly in the field of neurodegenerative disorders. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper, highlighting its potential as a valuable tool for scientific research.
合成法
3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid can be synthesized through a multistep process involving the reaction of 2-hydroxybenzoyl chloride with piperidine, followed by the reaction of the resulting intermediate with 3-bromopropionic acid. The final product is obtained through purification and isolation steps, such as recrystallization and column chromatography.
科学的研究の応用
3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid has been widely used in scientific research for its potential applications in various fields, such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects, as well as potential therapeutic applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
3-[1-(2-hydroxybenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13-6-2-1-5-12(13)15(20)16-9-3-4-11(10-16)7-8-14(18)19/h1-2,5-6,11,17H,3-4,7-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMBDVPZBGAGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-chlorophenyl)ethanamine](/img/structure/B7588598.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B7588646.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)